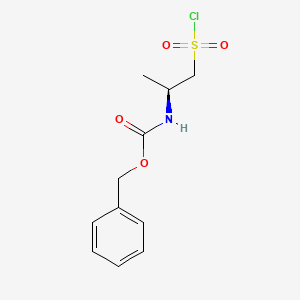
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is a chemical compound that features a benzyloxycarbonyl group, which is commonly used as a protecting group in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The Cbz group is introduced using reagents like benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: Catalytic hydrogenation can remove the Cbz group, yielding the free amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development for the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride involves the protection of the amino group by the benzyloxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group .
類似化合物との比較
Similar Compounds
(2S)-N-(tert-Butoxycarbonyl)-2-methyltaurine chloride: Uses a tert-butoxycarbonyl (Boc) group for protection.
(2S)-N-(Fluorenylmethoxycarbonyl)-2-methyltaurine chloride: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.
Uniqueness
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is unique due to the stability of the Cbz group under a variety of reaction conditions. The Cbz group can be removed selectively by catalytic hydrogenation, which is a mild and efficient method compared to the removal of other protecting groups like Boc or Fmoc .
生物活性
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is a derivative of taurine, an amino acid known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for the development of new pharmacological agents.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl group attached to the taurine backbone, enhancing its stability and solubility. The molecular formula is C₁₃H₁₅ClN₂O₃S, and it possesses a molecular weight of approximately 300.79 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : Taurine derivatives exhibit significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Neuroprotective Properties : this compound has been shown to protect neuronal cells from apoptosis under stress conditions.
Biological Activity Summary
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Neuroprotection :
- Objective : To evaluate the protective effects against oxidative stress in neuronal cells.
- Findings : The compound significantly reduced cell death in models of oxidative stress, indicating strong neuroprotective effects.
- : Its application could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Anti-inflammatory Study :
- Objective : To assess the impact on inflammatory cytokine production.
- Findings : Treatment with this compound led to a marked decrease in TNF-α and IL-6 levels in vitro.
- : This suggests potential use in inflammatory conditions such as arthritis.
-
Antioxidant Efficacy Assessment :
- Objective : To determine the antioxidant capacity using various assays.
- Findings : The compound exhibited significant scavenging activity against DPPH radicals and enhanced catalase activity.
- : It could serve as a therapeutic agent for conditions associated with oxidative stress.
特性
IUPAC Name |
benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














